tert-Butylhydrazine hydrochloride
Description
Overview of Hydrazine (B178648) Derivatives in Contemporary Chemistry
Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond, derived from the inorganic parent compound, hydrazine (N₂H₄). googleapis.com This functional group imparts unique chemical properties, making these compounds highly versatile in various chemical fields. rsc.org Hydrazines can be classified based on the number of substituents on the nitrogen atoms, which influences their reactivity, basicity, and physical properties. googleapis.com
In contemporary chemistry, hydrazine derivatives are widely utilized as powerful nucleophiles and as building blocks for the synthesis of nitrogen-containing compounds. sigmaaldrich.com Their ability to react with carbonyl compounds to form hydrazones is a foundational transformation in organic synthesis. These hydrazones are stable intermediates that can be further modified to create a diverse array of molecules, including complex heterocyclic systems like pyrazoles and indazoles, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgchem960.com The rich chemistry of hydrazine derivatives makes them indispensable tools for creating molecules with significant biological activity, including treatments for tuberculosis and other diseases. rsc.orgrsc.org
Historical Context of tert-Butylhydrazine (B1221602) Hydrochloride Discovery and Early Research
While organic hydrazine derivatives were first prepared in the late 19th century, the development and industrial application of specific derivatives like tert-butylhydrazine hydrochloride occurred much later. cymitquimica.com Early research into the synthesis of this compound focused on establishing efficient and economically viable production methods.
A key development in its synthesis was outlined in a 1984 patent, which detailed a process for its preparation by reacting tert-butanol (B103910) directly with hydrazine hydrochloride in the presence of an acid catalyst like hydrazine dihydrochloride (B599025) or hydrogen chloride. googleapis.comgoogle.com This was presented as an improvement over previous methods that utilized tert-butyl halides, as it allowed for the use of the cheaper and more readily available tert-butanol as a starting material. google.com The research described in the patent aimed to achieve a quantitative yield and high purity, highlighting the growing industrial interest in the compound. google.com This work established a foundational method for producing this compound on a larger scale, paving the way for its widespread use as a chemical intermediate, particularly in the manufacturing of pesticides. google.com
Significance of this compound in Modern Synthetic Methodologies
This compound is a valuable and widely used reagent in modern organic synthesis due to the unique influence of its bulky tert-butyl group. This steric hindrance plays a crucial role in directing the regioselectivity of reactions, making it a preferred building block for constructing complex molecular architectures. As a stable, solid salt, it is easier and safer to handle than many other hydrazine derivatives. nih.gov
Its primary significance lies in its role as a precursor for nitrogen-containing heterocycles, which are core scaffolds in many biologically active compounds. sigmaaldrich.comfishersci.com It is extensively used in the synthesis of substituted pyrazoles, pyrazolo[3,4-d]pyridazinones, and isoquinolines. chem960.comchemicalbook.com For example, it serves as a key starting material for certain insect growth regulators and pesticides like Pyridaben. google.comchemicalbook.com Other notable applications include its use in aromatic nucleophilic N-N exchange reactions and in the synthesis of diphosphinohydrazines. sigmaaldrich.comfishersci.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 7400-27-3 |
| Molecular Formula | C₄H₁₃ClN₂ |
| Molecular Weight | 124.61 g/mol sigmaaldrich.com |
| Appearance | White to pale cream crystalline powder or crystals thermofisher.com |
| Melting Point | 191-194 °C (lit.) sigmaaldrich.com |
| Solubility | Soluble in water, DMSO, and methanol (B129727) chemicalbook.com |
| Hygroscopicity | Hygroscopic fishersci.com |
This interactive table is based on data from multiple chemical suppliers and databases.
Scope and Objectives of Current Academic Inquiry into this compound
Current research on this compound is focused on expanding its synthetic utility, improving reaction efficiency, and developing more sustainable chemical processes. Academic and industrial inquiry aims to harness its unique properties for novel applications and to optimize existing methodologies.
A significant area of investigation is the development of new catalytic systems that utilize this compound. Recent studies have demonstrated its use in the manganese-catalyzed synthesis of isoquinolines and in the highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles. chem960.com These studies often involve both experimental and theoretical approaches to understand reaction mechanisms and improve selectivity. chem960.com
Furthermore, there is a strong emphasis on "green chemistry" principles. This includes the development of microwave-assisted syntheses for compounds like N-pyrazole ureas, which can accelerate reactions and reduce energy consumption. chem960.com Another major advancement is the adaptation of reactions involving hydrazine derivatives to continuous flow systems. rsc.orggoogle.com Recent patents describe methods for the continuous preparation of this compound using microchannel reactors, which offers better control, safety, and scalability compared to traditional batch processes. google.com Concurrently, new analytical techniques, such as pre-column derivatization combined with high-performance liquid chromatography (HPLC), are being developed for more accurate quality control and quantification of the compound, which is crucial for its use in regulated industries like pesticide manufacturing. patsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butylhydrazine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H | |
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InChI Key |
DDPWVABNMBRBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN.Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064661 | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
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Molecular Weight |
124.61 g/mol | |
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Physical Description |
Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
| Record name | tert-Butylhydrazine hydrochloride | |
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CAS No. |
7400-27-3 | |
| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
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| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
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| Record name | Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1) | |
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| Record name | Hydrazine, (1,1-dimethylethyl)-, monohydrochloride | |
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| Record name | tert-butylhydrazine monohydrochloride | |
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| Record name | tert-Butylhydrazine hydrochloride | |
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Synthetic Strategies and Methodological Advancements for Tert Butylhydrazine Hydrochloride
Established Synthetic Pathways to tert-Butylhydrazine (B1221602) Hydrochloride
Tert-Butylhydrazine hydrochloride, an important intermediate in the synthesis of various pesticides and pharmaceuticals, can be prepared through several established methods. chemicalbook.comgoogle.com These traditional routes, while effective, have prompted further research into more efficient and environmentally benign alternatives.
Reaction of tert-Butylamine (B42293) with Hydrazine (B178648) in the Presence of Hydrochloric Acid
One of the foundational methods for synthesizing this compound involves the reaction of tert-butylamine with hydrazine in the presence of hydrochloric acid. This acid-catalyzed nucleophilic substitution reaction utilizes tert-butanol (B103910) and hydrazine monohydrochloride as primary reactants. google.com The presence of hydrazine dihydrochloride (B599025) or hydrogen chloride is crucial for the reaction to proceed, leading to the quantitative formation of this compound. google.comgoogle.com Without the additional acid catalyst, the reaction between hydrazine monohydrochloride and tert-butanol primarily results in the dehydration of tert-butanol to form isobutylene (B52900). google.comgoogle.com
Key parameters for this reaction include a temperature range of 80–140°C, with an optimal range of 90–110°C. The molar ratios of the reactants are also critical, with a suggested tert-butanol to hydrazine monohydrochloride ratio of less than 1.5:1 and a hydrazine dihydrochloride or hydrogen chloride to hydrazine monohydrochloride ratio of less than 2:1. google.com Under optimized conditions, this method can achieve near-quantitative yields of 98–99%. For instance, reacting 91 moles of tert-butanol with 135.8 moles of hydrazine monohydrochloride at 100–105°C has been reported to produce 11.23 kg of this compound, corresponding to a 99% yield. google.com The process is also adaptable for continuous production, with the potential for recycling the mother liquor for subsequent batches without a significant drop in yield. googleapis.com
Synthesis from tert-Butylphthalimide and Hydrazine Hydrate (B1144303) followed by Acidification
Another established route involves the use of tert-butylphthalimide and hydrazine hydrate. In this two-step process, tert-butylphthalimide is first reacted with hydrazine hydrate in a solvent such as 95% ethanol (B145695). The resulting intermediate is then acidified with concentrated hydrochloric acid to produce tert-butylamine hydrochloride and a phthalhydrazide (B32825) precipitate. orgsyn.org The tert-butylamine hydrochloride is subsequently isolated and can be further purified. orgsyn.org
A typical procedure involves refluxing a solution of tert-butylphthalimide and hydrazine hydrate in ethanol for approximately two hours. After cooling, concentrated hydrochloric acid is added to precipitate the phthalhydrazide, which is then removed by filtration. The filtrate, containing the crude tert-butylamine hydrochloride, is then processed to isolate the product. orgsyn.org This can be achieved by concentrating the filtrate and purifying the resulting crude amine hydrochloride by recrystallization from absolute ethanol and ether. orgsyn.org The purified tert-butylamine hydrochloride can then be used in subsequent reactions.
Novel and Optimized Synthetic Approaches
Buffer Solution Systems for Controlled Acidification in this compound Synthesis
A significant advancement involves the use of buffer solution systems to control the acidification process. One patented method utilizes an organic acid buffer system, such as formic acid, acetic acid, citric acid, or lactic acid, with a pH of less than 4. google.com In this approach, tert-butanol is added dropwise to a buffer solution containing hydrazine hydrate at a controlled temperature, typically between 45°C and 105°C. google.com This initial reaction forms a tert-butylhydrazine-organic acid solution. Subsequently, this solution is acidified with hydrogen chloride to yield this compound. google.com
Strategies for Mitigating Side Reactions in this compound Preparation
A primary challenge in the synthesis of this compound is the formation of byproducts, particularly the dehydration of tert-butanol to isobutylene. google.comgoogle.com The use of buffer systems, as described above, is a key strategy to mitigate this side reaction. google.com By avoiding direct contact of tert-butanol with strong acids at the beginning of the synthesis, the formation of isobutylene is significantly reduced. google.com
Another approach to enhance purity involves a specific purification process for the final product. One patented method describes a purification process where crude this compound, which often contains hydrazine hydrochloride as a major impurity, is treated with ferric chloride in ethanol at a low temperature (0-4°C). google.com This process has been shown to significantly improve the purity of the final product to over 98%. google.com
| Purification Method | Initial Purity (w/w) | Final Purity (HPLC) | Yield |
| Ferric Chloride in Ethanol (Example 1) | 89.36% | 98.71% | 78.06% |
| Ferric Chloride in Ethanol (Example 2) | 89.36% | 98.67% | 82.67% |
| Ferric Chloride in Ethanol (Example 3) | 89.36% | 98.06% | 77.96% |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally friendly processes. mdpi.com Key areas of focus include the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.
The use of buffer solution systems contributes to green chemistry by reducing the generation of volatile organic compounds (VOCs) and wastewater. google.com This method improves raw material utilization and is considered more suitable for industrialized production due to its milder reaction conditions and easier control. google.com
Recent developments have also explored the use of microchannel reactors for the continuous preparation of this compound. patsnap.com This technology offers advantages such as improved reaction kinetics, better heat and mass transfer, and enhanced safety, all of which align with the principles of green chemistry. By intensifying the process, microchannel reactors can lead to higher production efficiency and a smaller environmental footprint. patsnap.com
Furthermore, research into alternative reagents and reaction conditions is ongoing. For example, the use of tert-butyl nitrite (B80452) (TBN) as a versatile reagent in organic synthesis under milder, often solvent-free conditions, showcases a trend towards greener synthetic methodologies that could potentially be adapted for hydrazine derivatives. rsc.org The emphasis on avoiding toxic solvents and minimizing work-up procedures are central tenets of green chemistry that are being actively pursued in modern chemical synthesis. mdpi.comrsc.org
Solvent-Free Reaction Methodologies
Historically, the synthesis of this compound involved the use of solvents, which often led to challenges such as low raw material availability, reduced product yield, and significant VOC (Volatile Organic Compound) emissions. google.com A primary issue was the dehydration of tert-butanol in the presence of strong acids like hydrochloric acid, leading to the formation of alkene byproducts. google.compatsnap.com
Another advancement is the use of microchannel reactors for the continuous preparation of this compound. This method involves a two-step process: first, hydrazine hydrate and hydrochloric acid are reacted to form a hydrazine hydrochloride solution. This solution is then mixed with a tert-butyl alcohol solution in the microchannel reactor. This technique enhances the reaction rate and utilization of raw materials by preventing the dehydration of tertiary butanol into olefin compounds. The process boasts a short production period, high automation, and a total yield exceeding 85%. google.com
While direct solvent-free synthesis of this compound is a key area of development, related research into solvent-free synthesis of similar compounds, such as 3,5-di-tert-butylpyrazole, demonstrates the broader applicability and potential of these methods. In such syntheses, the condensation of a diketone with a hydrazine under solvent-free conditions can produce high yields. researchgate.net
Recycling and Recovery of Reagents in this compound Production
The recycling and recovery of reagents are crucial for the economic and environmental viability of this compound production. In synthetic methods that utilize an organic acid buffer system, the organic acid can be recovered and reused. Low-boiling organic acids can be reclaimed through vacuum distillation, while high-boiling organic acids can be recycled during the recrystallization and purification stages of the final product. google.com
Purification Techniques and Yield Optimization for this compound
The purity of this compound is paramount as it is a key intermediate in the synthesis of various pesticides. Impurities, primarily hydrazine hydrochloride, can lead to wasted raw materials and the introduction of new impurities in downstream products, complicating their purification. google.com
Conventional Recrystallization Challenges
Conventional purification of this compound often relies on recrystallization from water. However, this method presents significant challenges. The solubility of this compound in water is high, and it does not change significantly with temperature. google.com This characteristic leads to low yields during the recrystallization process. google.com
Experimental data highlights the inefficiency of this method. A single recrystallization may yield a product with a purity of 95-96%, but the yield is only between 75-80%, and it still contains hydrazine hydrochloride. A second recrystallization can increase the purity to over 98%, but the yield drops dramatically to 55-60%. google.com
Table 1: Efficacy of Conventional Recrystallization of this compound google.com
| Recrystallization Stage | Purity of this compound | Yield |
| Primary | 95-96% | 75-80% |
| Secondary | >98% | 55-60% |
Advanced Purification Methods for Enhanced this compound Purity
To overcome the limitations of conventional recrystallization, advanced purification methods have been developed. One effective technique involves the use of ferric chloride in an ethanol solvent. google.com In this process, crude this compound is dissolved in ethanol, cooled to 0-4°C, and then treated with ferric chloride. After a reaction time of 1-3 hours, the mixture is filtered, and the filter cake is washed with cold ethanol and dried. This method significantly improves the purity of the final product while generating less waste, making it suitable for industrial-scale production. google.com The purity of the product is often determined using pre-column derivatization-high performance liquid chromatography (HPLC), with benzaldehyde (B42025) as the derivatization reagent. google.compatsnap.com
Table 2: Parameters for Advanced Purification of this compound google.com
| Parameter | Value/Range |
| Solvent | Ethanol (70-100% v/v) |
| Purification Reagent | Ferric Chloride |
| Ratio of this compound to Ethanol (g/mL) | 0.2:1 - 0.5:1 |
| Ratio of Ferric Chloride to this compound (w/w) | 0.1:1 - 0.3:1 |
| Reaction Temperature | 0-4°C |
| Reaction Time | 1-3 hours |
This advanced method effectively removes the main impurity, hydrazine hydrochloride, leading to a higher quality product suitable for its intended applications in the synthesis of pesticides. google.com
Reactivity and Mechanistic Investigations of Tert Butylhydrazine Hydrochloride
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in tert-butylhydrazine (B1221602) is characterized by the presence of lone pairs of electrons on the nitrogen atoms, rendering it a potent nucleophile. This reactivity is central to its application in forming new carbon-nitrogen and nitrogen-nitrogen bonds.
Aromatic Nucleophilic N-N Exchange Reactions
Tert-butylhydrazine hydrochloride can participate in aromatic nucleophilic substitution reactions, particularly N-N exchange reactions. These reactions involve the displacement of a leaving group, often another nitrogen-containing moiety, from an aromatic or heteroaromatic ring by the hydrazine. The bulky tert-butyl group can play a significant role in the reaction mechanism and outcome, although specific mechanistic studies detailing its precise influence are not extensively documented in the provided results. The general principle involves the nucleophilic attack of the hydrazine nitrogen on an electron-deficient aromatic ring, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the leaving group.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones
A fundamental and widely utilized reaction of this compound is its condensation with aldehydes and ketones to form tert-butylhydrazones. libretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the weakly basic hydrazine. researchgate.net
The general mechanism proceeds as follows:
Nucleophilic attack of the terminal nitrogen of tert-butylhydrazine on the carbonyl carbon.
Formation of a tetrahedral intermediate (carbinolamine).
Proton transfer steps.
Elimination of a water molecule to form the C=N double bond of the hydrazone.
These hydrazones are often stable, crystalline compounds and can serve as important intermediates for further transformations, such as in the Wolff-Kishner reduction to convert carbonyls into methylene (B1212753) groups. libretexts.org
Alkylation and Acylation Reactions
The nucleophilic nitrogen atoms of this compound can undergo alkylation and acylation reactions. In these reactions, the hydrazine acts as a nucleophile, attacking an alkyl halide or an acylating agent (like an acid chloride or anhydride). libretexts.org
Alkylation: The reaction with alkyl halides introduces an alkyl group onto one of the nitrogen atoms. The reaction conditions can influence whether mono- or di-alkylation occurs. The steric hindrance from the tert-butyl group can direct the incoming alkyl group to the terminal nitrogen atom.
Acylation: Acylation with agents like benzoyl chloride leads to the formation of acylhydrazides. osi.lv These reactions are crucial for synthesizing more complex molecules and can be a preliminary step for subsequent cyclization reactions. For instance, the acylation of a hydrazinotriazinone with benzoyl chloride is a key step in forming a triazolotriazinone ring system. osi.lv
Cyclization Reactions Utilizing this compound as a Building Block
This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, most notably pyrazole (B372694) derivatives. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with 1,3-dielectrophiles to form five-membered rings.
Synthesis of Pyrazole Derivatives
The most prominent application of this compound in cyclization reactions is the Knorr pyrazole synthesis and its variations. mdpi.com This involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The use of this compound has been reported in the synthesis of various substituted pyrazoles, including:
1,3,4,5-tetrasubstituted pyrazole derivatives. sigmaaldrich.com
5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole. sigmaaldrich.com
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, synthesized from the reaction of this compound with 3-aminocrotononitrile. orgsyn.org
The reaction conditions, such as the solvent and catalyst, can significantly impact the yield and efficiency of pyrazole formation. mdpi.com For example, conducting the cyclocondensation in aprotic dipolar solvents like DMF can be more effective than in traditional protic solvents like ethanol (B145695). mdpi.com
Table 1: Examples of Pyrazole Synthesis using this compound
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | Unsymmetrical enaminodiketones | 4-Substituted 1-tert-butyl-1H-pyrazole-5-carboxylates | organic-chemistry.org |
| This compound | 3-Aminocrotononitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | orgsyn.org |
| tert-Butylhydrazine | Ethyl 5-[3-(trifluoromethyl)-3-oxoprop-1-en-1-yl]anthranilates | Mixture of regioisomeric pyrazoles | mdpi.com |
When an unsymmetrical 1,3-dicarbonyl compound reacts with tert-butylhydrazine, two regioisomeric pyrazoles can potentially be formed. The regioselectivity of this reaction is a critical aspect and is influenced by several factors, including the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
The bulky tert-butyl group on the hydrazine exerts a significant steric influence. Generally, the initial nucleophilic attack will occur via the less hindered terminal -NH₂ group of the tert-butylhydrazine. The subsequent cyclization step's regiochemical outcome depends on which carbonyl group the newly formed hydrazone nitrogen attacks.
Steric Effects: The tert-butyl group can direct the cyclization pathway to minimize steric interactions. In the reaction with unsymmetrical enaminodiketones, tert-butylhydrazine has been shown to yield pyrazoles regiospecifically. mdpi.comorganic-chemistry.org
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. The more electrophilic carbonyl carbon is typically attacked preferentially by the terminal nitrogen of the hydrazine.
Solvent and Catalyst Effects: The choice of solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol. conicet.gov.ar While these specific studies often use methylhydrazine or phenylhydrazine, the principles apply to substituted hydrazines like tert-butylhydrazine.
In some cases, particularly with certain substrates like ethyl 5-(3-aryl-3-oxopropinyl)anthranilates, a significant decrease in regioselectivity is observed when using N-tert-butylhydrazine, leading to mixtures of isomeric pyrazoles. mdpi.com This highlights the complex interplay of factors that govern the final product distribution. In specific one-pot, three-step syntheses, conditions can be highly regio- and chemo-selective, allowing for the isolation of a single N¹-substituted pyrazole derivative. nih.gov
Formation of 1,3,4,5-Tetrasubstituted Pyrazole Derivatives
The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved through various synthetic strategies. One common method involves the 1,3-dipolar cycloaddition reaction between a dipole, such as a nitrilimine generated in situ, and a dipolarophile, like an enaminone. nih.gov This approach allows for the construction of the fully substituted pyrazole core with high regioselectivity. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield and selectivity of the desired product. nih.gov For instance, the condensation of a 1,3-diketone with a hydrazine derivative in a suitable solvent like ethanol can lead to the formation of tetrasubstituted pyrazoles. nih.gov Another strategy involves the sequential Suzuki coupling of iodochromones with phenylboronic acids, followed by condensation with hydrazine hydrate (B1144303). nih.gov
An efficient method for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. This method utilizes enaminones as dipolarophiles and nitrilimines, generated in situ from hydrazonyl chlorides, as dipoles. nih.gov The reaction proceeds with excellent yields and high regioselectivity. nih.gov A thorough screening of reaction parameters such as the base, solvent, and temperature has been performed to optimize the reaction conditions. nih.gov Ionic liquids have also been explored as recyclable reaction media for this transformation. nih.gov
A plausible mechanism for this cycloaddition has been proposed. nih.gov The reaction of various hydrazonyl chlorides with enaminones in the presence of a base like triethylamine (B128534) in a solvent such as ethanol at room temperature affords the corresponding 1,3,4,5-tetrasubstituted pyrazoles.
Table 1: Examples of Synthesized 1,3,4,5-Tetrasubstituted Pyrazoles
| Compound ID | Substituents | Yield (%) |
| 6a | R1=Ph, R2=Me, R3=COMe, R4=Ph | 95 |
| 6b | R1=Ph, R2=Me, R3=COMe, R4=p-Me-Ph | 92 |
| 6c | R1=Ph, R2=Me, R3=COMe, R4=p-OMe-Ph | 90 |
| 6d | R1=p-Cl-Ph, R2=Me, R3=COMe, R4=Ph | 93 |
Data sourced from a study on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via ENAC reaction. nih.gov
Synthesis of 5-Amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole
This compound is utilized in the synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole. sigmaaldrich.comfishersci.comsigmaaldrich.com This specific pyrazole derivative is synthesized by reacting this compound with a suitable precursor that provides the remaining atoms for the pyrazole ring. The general structure of this compound features a tert-butyl group at the N1 position, a p-chlorophenyl group at the C3 position, a cyano group at the C4 position, and an amino group at the C5 position of the pyrazole ring.
Synthesis of 1,4'-Bipyrazoles
The synthesis of bipyrazoles, which are composed of two pyrazole units linked together, can be achieved through several synthetic routes. researchgate.net These methods often involve the cyclocondensation reactions of tetraketones or pyrazoles with difunctional moieties with hydrazines. researchgate.net Alternatively, pyrazolyl-hydrazines can be reacted with difunctional substrates. researchgate.net The connectivity of the two pyrazole rings can vary, leading to different isomers such as 1,1'-, 1,3'-, 1,4'-, 3,3'-, 3,4'-, and 4,4'-bipyrazoles. researchgate.net
Formation of Diphosphinohydrazines
This compound serves as a precursor in the synthesis of diphosphinohydrazines. sigmaaldrich.comfishersci.comsigmaaldrich.com The reaction typically involves the treatment of this compound with a suitable phosphine (B1218219) source.
Synthesis of 1,3,4-Oxadiazol-2-ones and -thiones from N-tert-Butyldiacylhydrazines
A novel and convenient process has been developed for the preparation of 3,5-disubstituted-3H- nih.govresearchgate.netthieme-connect.com-oxadiazol-2-ones and -thiones starting from N-tert-butyldiacylhydrazines. thieme-connect.com These diacylhydrazines can be synthesized from this compound. thieme-connect.com The process involves the reaction of various N-tert-butyldiacylhydrazines with potassium tert-butoxide, followed by treatment with phosgene (B1210022) or thiophosgene. thieme-connect.com This cyclization reaction results in the formation of the desired 1,3,4-oxadiazole (B1194373) derivatives with the loss of the tert-butyl group. thieme-connect.com
The synthesis of N-tert-butyldiacylhydrazines is achieved by reacting this compound with a first acid chloride in the presence of a base like diisopropylethylamine, followed by subsequent treatment with a second acid chloride. thieme-connect.com This one-pot, two-step diacylation process offers versatility and regioselectivity. thieme-connect.com
The transformation of the N-tert-butyldiacylhydrazine to the 1,3,4-oxadiazol-2-one is proposed to proceed via N-acylation of the corresponding potassium salt with phosgene. thieme-connect.com This is followed by cyclization and subsequent loss of the tert-butyl moiety. thieme-connect.com
Table 2: Synthesis of 1,3,4-Oxadiazol-2-ones and -thiones
| Entry | N-tert-Butyldiacylhydrazine | Product | Yield (%) |
| 1a | R1 = 4-ethylphenyl, R2 = 3,5-dimethylphenyl | 4a (X=O) | 95 |
| 1a | R1 = 4-ethylphenyl, R2 = 3,5-dimethylphenyl | 5a (X=S) | 80 |
Data adapted from a study on the synthesis of 1,3,4-oxadiazol-2-ones and -thiones. thieme-connect.com
Reaction Kinetics and Thermodynamic Studies
The kinetics of the oxidation of t-butylhydrazine have been studied using tris(dimethylglyoximato)nickelate(IV) in the presence of aqueous copper(II). rsc.org In the pH range of 5.0–7.0, the reaction follows pseudo-zero-order kinetics with respect to the disappearance of the Ni(IV) complex. rsc.org The proposed mechanism involves the rate-determining decomposition of a 1:1 intermediate complex formed between Cu(II) and t-butylhydrazine, which involves a concomitant electron transfer. rsc.org The primary oxidation products are nitrogen and t-butyl alcohol. rsc.org
Thermodynamic models have been developed to understand the behavior of systems containing tert-butyl alcohol, a product of t-butylhydrazine oxidation. nih.gov These models, such as the UNIFAC (Dortmund) method, can predict the partial vapor pressures of binary mixtures of water and tert-butyl alcohol in equilibrium with their frozen solid mixtures. nih.gov Such studies are important in processes like freeze-drying of pharmaceutical solutions. nih.gov
Catalytic Applications in Organic Transformations
While specific catalytic applications of this compound itself are not extensively documented in the provided context, the broader class of hydrazine derivatives and the heterocyclic products derived from them are known to be important in catalysis. For instance, hydrotalcite-based materials, which can be functionalized with organic moieties, are used as catalysts in various organic transformations. researchgate.net
Advanced Analytical Methodologies for Tert Butylhydrazine Hydrochloride
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatography is a cornerstone for separating tert-Butylhydrazine (B1221602) hydrochloride from related substances and impurities. nih.govresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are pivotal for purity assessment and impurity profiling. medwinpublishers.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of tert-Butylhydrazine hydrochloride. patsnap.com Since hydrazines often lack a strong UV-absorbing chromophore, a common strategy involves pre-column derivatization to create a derivative that can be easily detected. patsnap.comgoogle.com
A specific method has been developed using benzaldehyde (B42025) as a derivatization reagent. patsnap.com The reaction, conducted at a controlled pH and temperature, results in a derivative that can be quantified using a C18 reversed-phase column with a methanol-water mobile phase and UV detection at 298 nm. patsnap.com This approach is designed to be accurate and reliable, effectively eliminating interference from the main impurity, hydrazine (B178648) hydrochloride. patsnap.com HPLC methods have been successfully used to confirm the purity of this compound, achieving levels greater than 98%. google.com
| Technique | Column Type | Mobile Phase | Derivatization Agent | Detection Method | Application |
|---|---|---|---|---|---|
| Pre-column Derivatization RP-HPLC | Hypersil BDS C18 (5µm, 4.6x250mm) | 70%-100% (v/v) methanol (B129727) aqueous solution | Benzaldehyde | UV (298 nm) | Content determination of this compound. patsnap.com |
| RP-HPLC | Inertsil ODS-3V (5µm, 250x4.6mm) | Ammonium (B1175870) dihydrogen phosphate (B84403) buffer and methanol (25:75 v/v) | Salicylaldehyde | UV (360 nm) | Quantification of hydrazine impurity. rasayanjournal.co.in |
| HPLC-MS/MS | Agilent Zorbax SB-C18 (1.8µm, 2.1x50mm) | Acetonitrile/water (60/40), 0.1% formic acid | p-Anisaldehyde | Mass Spectrometry (MS/MS) | Quantitation of hydrazine in biological samples. nih.gov |
Ion Chromatography (IC) is a powerful tool for separating ionic species. This makes it particularly suitable for analyzing hydrazines, which exist as protonated cations in acidic solutions. dtic.mil Cation-exchange chromatography can effectively separate different hydrazines based on their interaction with an ionic stationary phase. dtic.mil
For sensitive detection, ion-exclusion chromatography coupled with conductivity detection has been developed. nih.govresearchgate.net In one advanced setup, two ion-exchange enhancement columns are placed after the separating column to convert the hydrazine analyte into a more conductive species (e.g., H₂SO₄), which significantly enhances the detection sensitivity, allowing for detection limits in the parts-per-billion (ppb) range. nih.gov This high sensitivity and selectivity make IC an excellent choice for eliminating interference from other ions, such as in the analysis of hydrazine in boiler water or separating it from alkali and alkaline earth metal cations. nih.govresearchgate.net
| Technique | Column Type | Detection | Application/Purpose |
|---|---|---|---|
| Cation Chromatography | Ionic Stationary Phase | Pulsed Amperometry (Electrochemical) | Separation and quantitation of different hydrazines. dtic.mil |
| Ion-Exclusion Chromatography | Weakly basic anion-exchange (e.g., TSKgel DEAE-5PW) | Conductivity with Ion-Exchange Enhancement | Selective separation and sensitive determination of hydrazine ion. nih.gov |
| Ion Chromatography | Cation-exchange (e.g., Nucleosil 10 SA) | Amperometric Detection | Separation of various hydrazines including tert-butylhydrazine. researchgate.net |
Direct analysis of hydrazines without derivatization is challenging due to their high polarity and tendency to oxidize. scribd.com However, several direct liquid chromatographic methods have been successfully employed, including ion-exchange, ion-pair, and hydrophilic interaction chromatography (HILIC). researchgate.netnih.gov
These direct methods offer advantages by avoiding the time-consuming derivatization step and potential issues with the stability of derivatives. scribd.com For instance, ion-exchange chromatography with amperometric detection has been used to separate a mixture of six hydrazines, including tert-butylhydrazine, using an ammonium acetate (B1210297) buffer as the mobile phase. researchgate.net Ion-pair chromatography (IPC) adds a hydrophobic counter-ion to the mobile phase to facilitate the retention of polar analytes on a reversed-phase column, a technique also applied to hydrazine analysis. researchgate.netscribd.com
Spectroscopic Characterization (Excluding Basic Compound Identification)
Beyond routine identification, advanced spectroscopic methods provide deeper insights into the structure of this compound and its derivatives, as well as its behavior under ionization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR studies go beyond simple spectral acquisition to investigate dynamic processes and complex structures. For example, temperature-dependent NMR spectroscopy has been used to study the conformational changes in hydrazine derivatives, revealing substantial energy barriers to rotation around the N-N bond. rsc.org
High-resolution proton NMR has also been employed to study the metabolism of hydrazine in vivo, allowing for the identification and structural confirmation of various metabolites in urine. nih.gov In these studies, metabolites such as acetyl- and diacetylhydrazine were detected, and their structures were elucidated based on the NMR data. nih.gov For synthesized derivatives, such as benzohydrazides, detailed 1H- and 13C-NMR analyses, including the interpretation of chemical shifts and coupling constants, are used to confirm the successful synthesis and verify the final structure. researchgate.net
| NMR Technique | Application | Key Findings |
|---|---|---|
| Temperature-Dependent NMR | Studying conformational changes in hydrazine derivatives. | Revealed a substantial energy barrier to rotation about the N-N bond. rsc.org |
| High-Resolution Proton NMR | Studying metabolism of hydrazine in vivo. | Identified and structurally characterized metabolites like acetyl- and diacetylhydrazine. nih.gov |
| 1H-NMR and 13C-NMR | Structural elucidation of synthesized benzohydrazide (B10538) derivatives. | Confirmed molecular structure through analysis of proton and carbon chemical shifts and coupling constants. researchgate.net |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions and is crucial for determining molecular weight and deducing structure from fragmentation patterns. nih.gov The analysis of these fragmentation pathways helps in the structural confirmation of a compound and its derivatives. nih.govcore.ac.uk
For molecules containing a tert-butyl group, a characteristic fragmentation is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. researchgate.net In the case of tert-butylhydrazine, the initial molecular ion would be expected to readily lose a methyl radical to form a [M-15]⁺ ion. Further fragmentation can occur through various pathways, including cleavage of the N-N bond or other rearrangements. researchgate.netmiamioh.edu Studies on related tert-butylated compounds show that after the initial methyl loss, subsequent elimination of neutral molecules like ethylene (B1197577) (C₂H₄) can occur. researchgate.net The fragmentation of tert-butyldimethylsilyl (t-BDMS) derivatives is also characterized by the elimination of the tert-butyl radical. nih.gov Analyzing these predictable pathways is a powerful method for identifying tert-butylhydrazine-containing structures in complex mixtures. nih.gov
| Ionization Method | Key Fragmentation Step | Significance |
|---|---|---|
| Electron Ionization (EI) | Loss of a methyl radical (CH₃•) from the tert-butyl group. | Forms a stable [M-15]⁺ ion, a characteristic fragmentation for tert-butyl compounds. researchgate.net |
| EI / ESI | Cleavage of the C-N bond (α-cleavage). | A common pathway in amines and related structures that helps identify the substituent on the nitrogen. nih.gov |
| EI / ESI | Elimination of a neutral molecule (e.g., alkene). | Further fragmentation of primary ions can reveal more detailed structural features. researchgate.net |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, it is possible to identify the characteristic vibrational modes of different chemical bonds. For this compound, ((CH₃)₃CNHNH₂·HCl), the IR spectrum is characterized by absorptions corresponding to the N-H bonds of the hydrazinium (B103819) moiety and the C-H bonds of the tert-butyl group.
The key functional groups and their expected absorption regions in the IR spectrum are detailed below. The N-H stretching vibrations of the hydrazinium ion (-NH₂NH₃⁺) typically appear as a broad series of bands in the high-frequency region, often from 3200 to 2600 cm⁻¹. These absorptions are complex due to hydrogen bonding and the influence of the cation formation. The C-H stretching vibrations of the methyl groups within the tert-butyl substituent give rise to strong absorptions in the 2960-2850 cm⁻¹ range. Furthermore, deformation or bending vibrations provide additional structural information. The N-H bending modes are expected in the 1625-1550 cm⁻¹ region, while the characteristic bending of the C-H bonds in the tert-butyl group appears around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydrazinium (-NH₂NH₃⁺) | N-H Stretch | 3200 - 2600 | Strong, Broad |
| tert-Butyl (C-(CH₃)₃) | C-H Stretch | 2960 - 2850 | Strong |
| Hydrazinium (-NH₂NH₃⁺) | N-H Bend | 1625 - 1550 | Medium |
Note: The exact positions and intensities of these bands can be influenced by the sample's physical state (e.g., solid mull vs. solution) and the extent of hydrogen bonding.
X-ray Crystallography for Solid-State Structural Analysis
The crystal structure of this compound has been determined, providing critical insights into its solid-state arrangement. inonu.edu.tr The analysis reveals the ionic nature of the compound, consisting of the tert-butylhydrazinium cation [(CH₃)₃CNHNH₃⁺] and the chloride anion [Cl⁻]. The data obtained from this analysis, including the dimensions of the unit cell and the atomic positions, allows for the calculation of specific bond lengths and angles. A key feature of the crystal structure is the extensive network of hydrogen bonds between the hydrazinium group's protons and the chloride anions, which defines the crystal packing.
Table 2: Crystallographic Data for this compound
| Parameter | Description | Value |
|---|---|---|
| Crystal System | The fundamental classification of the crystal's symmetry. | Orthorhombic inonu.edu.tr |
| Space Group | The specific symmetry group of the crystal. | Pbca inonu.edu.tr |
| a (Å) | Unit cell dimension. | 10.364 (1) inonu.edu.tr |
| b (Å) | Unit cell dimension. | 11.232 (2) inonu.edu.tr |
| c (Å) | Unit cell dimension. | 12.822 (1) inonu.edu.tr |
| V (ų) | Volume of the unit cell. | 1492.0 (3) inonu.edu.tr |
Source: Hokelek, T., & Yagbasan, R. (1988). Acta Crystallographica Section C, 44, 723-725. inonu.edu.tr
Computational Chemistry Approaches for Understanding Molecular Properties and Reactivity
Computational chemistry provides powerful tools to supplement experimental data, offering a molecular-level understanding of structure, properties, and reactivity. These methods can model molecules and their interactions, predict spectroscopic properties, and explore conformational landscapes that may be difficult to study experimentally.
Quantum Chemical Calculations for Interaction Energies
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecules. A key application is the calculation of interaction energies, which quantifies the strength of non-covalent interactions like hydrogen bonds. For this compound, these calculations can determine the energy of the hydrogen bonds between the tert-butylhydrazinium cation and the chloride anion. This provides a quantitative measure of the forces holding the crystal lattice together. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and the specific orbital interactions that constitute these hydrogen bonds, offering a deeper understanding of their nature and strength.
Molecular Modeling and Docking Studies for Biological Activity Prediction
This compound serves as a crucial building block in the synthesis of various compounds, including a class of insect growth regulators. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to the active site of a target protein. This approach is instrumental in drug discovery and pesticide development.
In the context of this compound's derivatives, such as N-tert-butyl-N,N'-dibenzoylhydrazines which act as ecdysone (B1671078) agonists, docking studies can elucidate their mechanism of action. These studies would model the interaction of the derivative molecule with the ecdysone receptor protein in insects. By predicting the binding pose and calculating a docking score, which estimates the binding affinity, researchers can understand the structure-activity relationship. This knowledge helps in designing more potent and selective insect growth regulators, potentially leading to more effective and environmentally safer pesticides.
Conformational Analysis using Computational Methods
While X-ray crystallography reveals the conformation of a molecule in the solid state, molecules in solution or in the gas phase can often adopt multiple conformations by rotating around single bonds. Computational conformational analysis is used to identify these stable conformations (conformers) and determine their relative energies. For this compound, the primary flexible bonds are the C-N bond between the tert-butyl group and the hydrazine moiety, and the N-N bond.
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. This analysis helps to understand the molecule's flexibility and the energetic barriers between different conformations. The results can explain how the molecule's shape might change in different environments, which is crucial for understanding its reactivity and interactions with other molecules, including biological receptors.
Pharmacological and Agrochemical Research Frontiers of Tert Butylhydrazine Hydrochloride Derivatives
Medicinal Chemistry Applications of Hydrazine (B178648) and Hydrazone Derivatives
Hydrazine-based derivatives represent a significant class of compounds within synthetic and medicinal chemistry, valued for their diverse chemical reactivity and a broad spectrum of biological activities. psvmkendra.com The presence of the –NH–NH₂ group allows for a variety of synthetic processes, including condensations, cyclizations, and substitutions, making the hydrazine moiety a crucial building block for numerous nitrogen-containing compounds. psvmkendra.com This structural versatility has made hydrazine derivatives, particularly hydrazones and acylhydrazides, a major focus in medicinal chemistry. psvmkendra.com These compounds are known to possess a wide range of pharmacological activities and are good candidates for targeting various enzymes and biological receptors due to their capacity for hydrogen bonding, metal chelation, and redox reactions. psvmkendra.com
Development of Biologically Active Compounds
Hydrazine and its derivatives, such as tert-Butylhydrazine (B1221602) hydrochloride, serve as important intermediates in the synthesis of various pharmacologically active agents. nordmann.globalchemicalbook.com tert-Butylhydrazine hydrochloride is specifically used as a precursor in the creation of sophisticated organic molecules, including various pyrazole (B372694) derivatives, which have valuable properties in pharmaceutical research. nbinno.comfishersci.com
The general method for synthesizing hydrazones involves the reaction of hydrazides with carbonyl compounds like aldehydes or ketones. nih.gov This straightforward synthesis allows for extensive structural modifications, which can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds, affecting factors like bioavailability, solubility, and target specificity. tpcj.org The inherent chemical diversity of hydrazide-hydrazone derivatives is fundamental to their wide-ranging applications in medicinal chemistry. tpcj.org Researchers utilize both classical condensation reactions and modern techniques such as microwave-assisted synthesis to create a wide array of these derivatives, exploring their structure-activity relationships to optimize pharmacological properties. tpcj.org
Potential as Drug Candidates for Various Therapeutic Areas
The therapeutic potential of hydrazide-hydrazone derivatives is extensive, positioning them as versatile candidates for drug development across numerous fields. tpcj.org Their molecular structures allow for interaction with a variety of cellular targets, leading to a wide spectrum of biological activities. tpcj.org These compounds have demonstrated significant potential as anti-inflammatory, antimicrobial, antiviral, anticancer, anticonvulsant, and analgesic agents. nih.goviscientific.org
Hydrazone derivatives have been extensively investigated as potent anti-inflammatory agents, often designed to offer improved side-effect profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has focused on synthesizing new chemical entities with excellent anti-inflammatory responses. nih.gov
One study involved the design and synthesis of a series of benzothiazine N-acylhydrazones by modifying the structure of piroxicam. Pharmacological screening revealed that several of these compounds exhibited better anti-inflammatory and antinociceptive activities than the parent drug. nih.gov Another series of novel acyl-hydrazones bearing a 2-aryl-thiazole moiety was synthesized and evaluated for in-vivo anti-inflammatory activity. Several of these compounds demonstrated a good inhibitory effect on the acute phase marrow response by reducing the absolute leukocyte count. nih.gov
| Compound ID | Target/Assay | Finding |
| 1f and 1g | Zymosan- and carrageenan-induced peritonitis | Capable of inhibiting cell recruitment by 70% and 80%, respectively. nih.gov |
| 7a and 7f | In vitro inhibition of TNF-α | Possessed notable anti-inflammatory activities compared to the standard drug. nih.gov |
| 22c, 22e, 22f, 24b, 26b | Acute experimental inflammation | Showed a good inhibitory effect on the acute phase marrow response. nih.gov |
Hydrazide and hydrazone derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. tpcj.orgiscientific.org Their efficacy has been demonstrated against Gram-positive and Gram-negative bacteria, fungi, and various viruses. psvmkendra.comiscientific.org
In one study, newly synthesized 1,3,4-thiadiazoles derived from hydrazine showed significant antimicrobial activity against a panel of microorganisms including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. researchgate.net Another investigation into new hydrazide-hydrazones of isonicotinic acid revealed very strong activity against all tested Gram-positive bacteria, with some compounds showing bactericidal action against S. aureus and S. epidermidis. nih.gov Pyrimidine derivatives containing a hydrazide-hydrazone moiety have also shown promising antibacterial activity, with one compound exhibiting two-fold higher activity against E. coli and S. aureus than ampicillin. nih.gov
In the realm of antiviral research, a series of hydrazide derivatives demonstrated good activity against Herpes simplex type-1 (HSV-1). iscientific.org
| Compound/Series | Target Microorganism(s) | Activity (Minimum Inhibitory Concentration - MIC) |
| Compound 19 (Pyrimidine derivative) | E. coli | 12.5 µg/mL (two-fold higher than ampicillin) nih.gov |
| S. aureus | 6.25 µg/mL (two-fold higher than ampicillin) nih.gov | |
| K. pneumoniae (MDR) | 12.5 µg/mL nih.gov | |
| Methicillin-resistant S. aureus (MRSA1) | 3.125 µg/mL nih.gov | |
| Compounds 8, 9, 10 | Gram-positive bacteria | 0.002–0.98 µg/mL nih.gov |
| Compound 15 | Gram-positive bacteria | 1.95–7.81 μg/mL nih.gov |
| Compound 1 (Hydrazide derivative) | Herpes simplex type-1 (HSV-1) | Showed good antiviral activity. iscientific.org |
The development of novel anticancer agents is a major focus of medicinal chemistry, and hydrazine derivatives have emerged as a promising scaffold. psvmkendra.com Various derivatives, including those incorporated into heterocyclic systems like pyrazolines and pyridines, have shown potent antitumor activity. nih.gov
In a study focused on tetralin-based heterocycles, newly synthesized compounds were evaluated for anticancer activity against two human tumor cell lines: cervix carcinoma (HeLa) and breast carcinoma (MCF7). nih.gov One of the intermediate compounds, an α,β-unsaturated ketone, showed the highest potency against both cell lines, suggesting it could be a promising lead for further development. nih.gov Another study on 1,2,3-triazole derivatives, synthesized using click chemistry, found that a phosphonate-containing derivative was the most active inhibitor of cell growth against four different cancer cell lines. biointerfaceresearch.com This compound was found to inhibit the cell cycle at the G0/G1 phase and induce apoptosis. biointerfaceresearch.com
| Compound ID | Cancer Cell Line | Activity (IC₅₀) |
| 3a (α,β-unsaturated ketone) | Hela (cervix carcinoma) | 3.5 µg/mL nih.gov |
| MCF7 (breast carcinoma) | 4.5 µg/mL nih.gov | |
| Compound 8 (phosphonate 1,2,3-triazole) | HT-1080 (fibrosarcoma) | 15.13 µM biointerfaceresearch.com |
| MDA-MB-231 (breast adenocarcinoma) | 16.32 µM biointerfaceresearch.com | |
| MCF-7 (breast adenocarcinoma) | 18.06 µM biointerfaceresearch.com | |
| A-549 (lung carcinoma) | 21.25 µM biointerfaceresearch.com |
Hydrazones and their derivatives are recognized for exhibiting significant anticonvulsant and analgesic activities. nih.gov This has led to the synthesis and evaluation of numerous compounds for potential use in treating epilepsy and pain. mdpi.com
A study on a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a compound with highly beneficial anticonvulsant activity. mdpi.com This compound showed potent efficacy in the maximal electroshock (MES) and psychomotor (6 Hz) seizure models, with its activity likely resulting from interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Similarly, another investigation into water-soluble analogues of previously described anticonvulsants identified a lead compound with robust, broad-spectrum anticonvulsant properties in multiple animal seizure models, including a model for drug-resistant epilepsy. mdpi.com This compound also demonstrated high efficacy against tonic, neurogenic, and neuropathic pain. mdpi.com
| Compound ID | Seizure Model | Activity (ED₅₀) |
| Compound 6 | MES test | 68.30 mg/kg mdpi.com |
| 6 Hz (32 mA) test | 28.20 mg/kg mdpi.com | |
| Compound 14 | MES test | 49.6 mg/kg mdpi.com |
| 6 Hz (32 mA) test | 31.3 mg/kg mdpi.com | |
| scPTZ test | 67.4 mg/kg mdpi.com | |
| 6 Hz (44 mA) test | 63.2 mg/kg mdpi.com |
Neuroprotective and Antidepressant Effects
While direct studies on the neuroprotective and antidepressant effects of this compound are not extensively documented, its significance lies in its role as a precursor for the synthesis of various heterocyclic compounds, particularly pyrazole and hydrazone derivatives, which have demonstrated notable activities in these areas. Hydrazine derivatives have historically been foundational in the development of antidepressant medications, particularly monoamine oxidase (MAO) inhibitors. This class of drugs functions by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, leading to increased concentrations in the brain.
Research into novel triazine derivatives has shown neuroprotective capabilities in models of Alzheimer's disease. nih.gov Certain synthesized triazine compounds demonstrated an ability to protect against neurotoxicity, improve cognitive function in animal models, and reduce the burden of amyloid-β plaques, which are characteristic of the disease. nih.gov These protective effects are linked to the activation of specific signaling pathways in the brain. nih.gov
Furthermore, many compounds containing the pyrazole structure, which can be synthesized using this compound, are investigated for a wide range of biological activities, including potential CNS effects. nbinno.comsigmaaldrich.com The versatility of the hydrazone structure (–NH–N=CH–) makes it a key component in the discovery of new pharmacologically active agents, including those with antidepressant properties.
Structure-Activity Relationship (SAR) Studies of this compound-derived Bioactives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of bioactive compounds derived from this compound. These studies primarily focus on the pyrazole and hydrazone derivatives synthesized from this precursor. The tert-butyl group itself plays a significant role in these analyses. Its bulky nature provides steric protection, which can stabilize intermediates during synthesis and influence the regioselectivity of chemical reactions, ultimately determining the final structure and bioactivity of the compound.
For pyrazole-based derivatives, SAR studies explore how different substituents on the pyrazole ring affect their biological activity. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For instance, in the development of antitumor agents, variations of aryl moieties and other functional groups at different positions on the pyrazole ring have been shown to dramatically alter the cytotoxic efficacy against various cancer cell lines. researchgate.netresearchgate.net The introduction of specific groups, such as halogens or hydroxyls, on phenyl rings attached to the core structure can lead to potent and selective inhibition of therapeutic targets like protein kinases. researchgate.net
In the context of hydrazone derivatives, SAR analysis has revealed that the nature of the aldehyde or ketone fragment used to form the hydrazone is pivotal. For example, studies on hydrazide-hydrazones as enzyme inhibitors have shown that a slim salicylic aldehyde framework plays a key role in stabilizing the molecule at the enzyme's active site. mdpi.com The presence and position of bulky groups, such as a tert-butyl substituent, can favor strong interactions with the target protein's binding pocket, enhancing inhibitory activity. mdpi.com These systematic modifications and the resulting biological data allow researchers to build a comprehensive understanding of the chemical features required for a desired pharmacological effect.
Agrochemical Applications of Hydrazine and its Derivatives
Hydrazine and its derivatives are foundational in the agrochemical industry due to their chemical reactivity and versatility. researchgate.nettankterminals.com These compounds serve as key building blocks for a wide range of biologically active molecules used in modern agriculture for crop protection and yield enhancement. researchgate.netcalcasolutions.com The unique chemical structure of hydrazine allows it to be a starting material for numerous pesticides, including insecticides, herbicides, fungicides, and plant growth regulators. researchgate.netcalcasolutions.com
Insect Growth Regulators
This compound is a critical intermediate in the synthesis of a specific class of insecticides known as Insect Growth Regulators (IGRs). nbinno.comfishersci.comlabshake.comchemicalbook.com Unlike traditional neurotoxic insecticides, IGRs interfere with the life cycle of pests, offering a more targeted approach. nbinno.com Specifically, this compound is a precursor for diacylhydrazine insecticides. nih.gov
These compounds, such as Tebufenozide and Halofenozide, act as ecdysone (B1671078) agonists, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. nih.govnih.govgrowingscience.com This induces a premature and lethal molt in larval stages of target pests, particularly within the order Lepidoptera (moths and butterflies). nih.gov The synthesis of these complex molecules involves reacting a derivative of this compound with corresponding acyl chlorides to create the final diacylhydrazine structure responsible for the insecticidal activity. nih.gov
Pesticides, Herbicides, and Fungicides
The application of hydrazine derivatives extends broadly across pesticides, herbicides, and fungicides. researchgate.net this compound is specifically used in the synthesis of potent acaricides (miticides), which target mites and ticks. nih.govnih.govfrontiersin.orgthegoodscentscompany.com Notable examples include:
Pyridaben: A widely used acaricide and insecticide that acts on the nervous system of pests. nih.govfrontiersin.orgthegoodscentscompany.com Its synthesis involves intermediates that can be derived from tert-butyl precursors. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Tebufenpyrad: A pyrazole-based acaricide that inhibits mitochondrial electron transport in pests. nih.govgoogle.com The synthesis of the pyrazole ring, a core component of this molecule, can utilize hydrazine derivatives. nih.govgoogle.com
Beyond these specific examples, the broader class of hydrazone derivatives is recognized for its potential as insecticidal, antifungal, and herbicidal agents. rhhz.netresearchgate.net The hydrazone substructure is considered a key "active component" in the discovery of new pesticides. researchgate.net Furthermore, other hydrazine derivatives, such as Maleic hydrazide, function as herbicides and plant growth regulators. calcasolutions.com
Enhancing Crop Yield and Quality
Hydrazine derivatives contribute to enhancing crop yield and quality primarily through their function as plant growth regulators (PGRs). researchgate.netcalcasolutions.com PGRs are substances that, in small amounts, modify the physiological processes of plants. tcichemicals.com They can be used to control plant stature, inhibit unwanted growth, and improve the quality of the harvested product. calcasolutions.com
Environmental Benign Pest Regulators
There is a significant effort within the agrochemical industry to develop more environmentally benign pesticides that are effective against target pests but have minimal impact on non-target organisms and the ecosystem. wiley.complos.org Hydrazine chemistry plays a role in this frontier. wiley.com While some widely used hydrazine-derived pesticides like Pyridaben can be toxic to non-target species such as bees and aquatic organisms, research is ongoing to design safer alternatives. frontiersin.orgresearchgate.net
The development of "green" synthesis routes for existing pesticides is one approach, which aims to reduce hazardous byproducts and waste during manufacturing. nih.govfrontiersin.org Additionally, the inherent biodegradability of certain chemical structures is being explored. wiley.com The versatility of the hydrazone framework allows for the creation of large libraries of compounds that can be screened for high efficacy against pests and low environmental impact. rhhz.netresearchgate.net Natural plant extracts are also being investigated as environmentally benign alternatives, and chemical analysis of these extracts sometimes reveals compounds with structures that inspire the synthesis of new, safer pesticides. plos.org
Mechanisms of Biological Action of this compound Derivatives
The biological activities of derivatives synthesized from this compound are diverse, spanning applications in both pharmacology and agrochemistry. The versatility of the hydrazine moiety allows for the creation of a wide array of compounds that can interact with various biological targets. Understanding the mechanisms through which these derivatives exert their effects is crucial for the development of new therapeutic agents and crop protection chemicals. This section delves into the molecular intricacies of their actions, focusing on target identification, enzyme inhibition, and receptor binding assays.
The efficacy of any biologically active compound is contingent upon its interaction with specific molecular targets. For derivatives of this compound, research has identified and validated several such targets in both pharmacological and agrochemical contexts.
In the realm of agrochemicals, a significant class of insecticides derived from hydrazines acts as ecdysone agonists. These compounds mimic the natural insect molting hormone, 20-hydroxyecdysone, and bind to the ecdysone receptor (EcR). This interaction triggers a premature and incomplete molting process, leading to the death of the insect larvae. The tert-butyl group is a common structural feature in many nonsteroidal ecdysone agonists, highlighting the role of this compound as a key synthetic precursor. The validation of the ecdysone receptor as the molecular target has been crucial in designing highly specific and effective insect growth regulators.
In the pharmacological sphere, derivatives of tert-butylhydrazine have shown promise in cancer therapy through the inhibition of receptor tyrosine kinases (RTKs). A study on quinazolinone hydrazine derivatives identified several RTKs as molecular targets. frontiersin.orgnih.gov One particular compound, CM9, which incorporates a hydrazine moiety, demonstrated inhibitory activity against multiple kinases, including MET, ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3). frontiersin.orgnih.gov The anti-proliferative effects of these compounds were particularly noted in cancer cell lines with MET amplification. frontiersin.orgnih.gov This multi-targeted approach is a significant area of interest in oncology, and the identification of these kinases as targets validates the potential of hydrazine derivatives in this field.
Further research into triazine derivatives, which can be synthesized from hydrazine precursors, has identified Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) as molecular targets. nih.govnih.gov For instance, compound C11, a 6-amino-1,3,5-triazine derivative, was found to be a potent irreversible inhibitor of BTK, a key component in B-cell signaling pathways implicated in certain cancers. nih.gov
The table below summarizes the identified molecular targets for various applications of this compound derivatives.
| Application Area | Derivative Class | Identified Molecular Target(s) | Therapeutic/Agrochemical Relevance |
| Agrochemical | Diacylhydrazines | Ecdysone Receptor (EcR) | Insect Growth Regulation |
| Pharmacological | Quinazolinone Hydrazines | MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 | Anticancer |
| Pharmacological | s-Triazines | Bruton's Tyrosine Kinase (BTK), EGFR | Anticancer, Inflammatory Diseases |
Enzyme inhibition is a fundamental mechanism through which many therapeutic and agrochemical agents exert their effects. Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors.
A notable example is the investigation of N′-benzylidene-4-tert-butylbenzohydrazide derivatives as inhibitors of urease. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections and in nitrogen loss from urea-based fertilizers in agriculture. A series of these derivatives demonstrated significant in vitro urease inhibitory activity. The inhibitory concentrations (IC₅₀) for these compounds were determined, with some showing greater potency than the standard inhibitor, thiourea. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the benzylidene ring played a crucial role in the inhibitory potential.
The following interactive table presents the urease inhibition data for a selection of N′-benzylidene-4-tert-butylbenzohydrazide derivatives.
| Compound | Substitution on Benzylidene Ring | IC₅₀ (µM) |
| Derivative 1 | 2-Hydroxy | 13.33 ± 0.58 |
| Derivative 2 | 4-Hydroxy | 25.17 ± 0.94 |
| Derivative 3 | 2-Nitro | 49.67 ± 2.11 |
| Derivative 4 | 4-Nitro | 38.42 ± 1.29 |
| Derivative 5 | 4-Chloro | 22.11 ± 0.87 |
| Derivative 6 | 4-Methyl | 20.15 ± 0.65 |
| Thiourea (Standard) | - | 21.14 ± 0.425 |
These studies underscore the potential of tert-butylhydrazine derivatives as scaffolds for the design of potent and specific enzyme inhibitors for both medical and agricultural applications.
Receptor binding assays are essential tools for characterizing the interaction of potential drug candidates with their target receptors. These assays measure the affinity of a ligand for a receptor and can help to elucidate the mechanism of action. Several classes of compounds that can be synthesized from this compound have been evaluated for their receptor binding properties.
One area of investigation has been the central benzodiazepine receptor (BZR), which is a target for anxiolytic, anticonvulsant, and sedative-hypnotic drugs. Studies on 3-heteroaryl-8-chloropyrazolo[5,1-c] frontiersin.orgnih.govbenzotriazine 5-oxides have reported their binding activities at the BZR. nih.gov For example, derivatives with electron-rich five-membered rings, such as thiophene, showed good affinity for the receptor. nih.gov Similarly, various 1,2,4-triazolo[3,4-a]phthalazines have been synthesized and tested for their ability to inhibit the binding of [³H]diazepam to benzodiazepine receptors in rat brain membranes. researchgate.net
Another important therapeutic target is the cannabinoid receptor type 2 (CB2), which is involved in immunomodulatory and anti-inflammatory processes and is considered a promising target for various diseases without the psychoactive effects associated with CB1 receptor activation. Research into 1,2,3-triazole derivatives has led to the discovery of highly selective CB2 agonists. olemiss.edu These compounds demonstrated concentration-dependent inhibition of a radiolabeled ligand binding to the CB2 receptor, with some exhibiting high affinity. olemiss.edu The synthesis of such triazoles can be achieved through pathways involving hydrazine derivatives.
The table below provides examples of receptor binding data for compound classes related to tert-butylhydrazine derivatives.
| Compound Class | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Functional Activity |
| Pyrazolo[5,1-c] frontiersin.orgnih.govbenzotriazine 5-oxides | Benzodiazepine Receptor (BZR) | Varies with substitution | Anticonvulsant |
| 1,2,4-Triazolo[3,4-a]phthalazines | Benzodiazepine Receptor (BZR) | Nanomolar range | Varies with substitution |
| 1,2,3-Triazole derivatives | Cannabinoid Receptor 2 (CB2) | 105.3 ± 22.6 nM (for a lead compound) | Agonist |
These receptor binding studies are pivotal in the preclinical evaluation of novel compounds and provide a quantitative measure of their potential therapeutic efficacy. The ability to derive diverse heterocyclic systems from this compound makes it a valuable starting material in the quest for new receptor-targeted therapies.
Toxicological and Environmental Impact Research
Toxicological Profiles and Mechanistic Studies
Irritation and Sensitization Studies
Tert-butylhydrazine (B1221602) hydrochloride is classified as an irritant. fishersci.comchemos.dethermofisher.com It is reported to cause skin irritation and serious eye irritation. fishersci.comchemos.dethermofisher.com Additionally, it may cause respiratory irritation. fishersci.comchemos.de
Studies on the irritation potential of chemical substances often involve standardized tests. For dermal irritation, tests can be conducted on animals, such as rabbits, where a substance is applied to the skin and observed for reactions like erythema and edema. nih.govnih.gov The primary irritation index is a score used to classify the irritation potential of a material. nih.gov For instance, a transdermal patch was classified as practically non-irritating based on such an index. nih.gov In vitro methods using reconstituted human epithelial models are also employed to evaluate skin irritation potential. nih.gov
Sensitization studies, which assess the potential of a substance to cause an allergic response after repeated exposure, are also crucial. pharmanet.com.br The Buehler test, for example, is conducted on guinea pigs to determine if a substance induces sensitization. nih.gov In such tests, a substance is applied repeatedly, and the skin is observed for reactions. nih.gov A substance is graded based on the sensitization score and rate. nih.gov The murine Local Lymph Node Assay (LLNA) is another method used to evaluate the skin sensitization potential of chemicals. nih.gov According to safety data information, tert-butylhydrazine hydrochloride is not classified as a respiratory or skin sensitizer. chemos.de
The Food and Drug Administration (FDA) provides guidance on assessing the irritation and sensitization potential of transdermal and topical delivery systems, which often involves comparative studies with a reference product. fda.gov These evaluations are a critical part of the safety assessment for any chemical that may come into contact with the skin. pharmanet.com.br
Table 1: Irritation and Sensitization Profile of this compound
| Endpoint | Result | Source |
|---|---|---|
| Skin Irritation | Causes skin irritation | fishersci.comchemos.dethermofisher.com |
| Eye Irritation | Causes serious eye irritation | fishersci.comchemos.dethermofisher.com |
| Respiratory Irritation | May cause respiratory irritation | fishersci.comchemos.de |
| Skin Sensitization | Not classified as a skin sensitizer | chemos.de |
| Respiratory Sensitization | Not classified as a respiratory sensitizer | chemos.de |
Acute and Chronic Toxicity Research
Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. This compound is classified as harmful if swallowed. chemos.de Acute dermal toxicity tests in rats for a transdermal patch containing other active ingredients did not show any overt signs of toxicity over a 14-day period. nih.gov
Chronic toxicity studies investigate the adverse health effects from repeated or long-term exposure to a substance. nih.gov A combined repeated dose and reproductive/developmental toxicity screening test of this compound was conducted on rats. nih.gov In this study, the compound was administered daily by gavage at doses of 0, 0.8, 4, or 20 mg/kg/day. nih.gov No deaths were observed in any of the groups. nih.gov The main findings were related to hematological effects, with decreased values of anemic parameters observed in males at the highest dose and in all female dose groups. nih.gov Histopathological examination revealed congestion and hemosiderin deposition in the spleen at the highest dose in both sexes. nih.gov The Lowest-Observed-Adverse-Effect Level (LOAEL) for repeated-dose toxicity was determined to be 0.8 mg/kg/day based on the anemic parameters. nih.gov
Table 2: Summary of Acute and Chronic Toxicity Data for this compound
| Toxicity Type | Endpoint | Observation | Source |
|---|---|---|---|
| Acute Oral Toxicity | Hazard Classification | Harmful if swallowed | chemos.de |
| Repeated Dose Toxicity (Rats) | LOAEL | 0.8 mg/kg/day (based on decreased anemic parameters) | nih.gov |
| Repeated Dose Toxicity (Rats) | Target Organs | Spleen (congestion and hemosiderin deposition at 20 mg/kg/day) | nih.gov |
Human Health Impact Assessment in Life Cycle Assessment
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction to disposal. chemrxiv.orgmdpi.com A key component of LCA is the Life Cycle Impact Assessment (LCIA), which characterizes and assesses the potential impacts on human health and the environment. researchgate.netnih.gov
For human health, LCIA considers various impact categories, including carcinogenic and non-carcinogenic toxicity. mdpi.com The assessment of human toxicity in LCIA aims to quantify the potential harm to human health from chemical emissions. researchgate.net This is a complex process that involves modeling the fate and transport of chemicals in the environment, human exposure pathways (e.g., inhalation, ingestion), and the toxicological effects of the substances. nih.gov
The human health impact assessment in LCA can be used as a screening tool in the early stages of product or chemical development to identify potential risks and "hot spots" in the life cycle. chemrxiv.org This allows for a more sustainable design by considering human health aspects from the beginning. chemrxiv.org For a chemical like this compound, a human health impact assessment within an LCA framework would consider exposures and potential toxic effects during its manufacturing, use, and disposal stages. chemrxiv.org
The process often relies on toxicological data, such as No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) from animal studies, to derive potency factors. researchgate.net However, there are challenges due to data availability and the uncertainties involved in extrapolating from animal data to human health effects. researchgate.netnih.gov Advanced modeling tools are being developed to improve the accuracy of human health impact assessments in LCA. consensus.app
Carcinogenicity Research and Risk Assessment
Based on available safety data sheets, this compound is not classified as a carcinogen. fishersci.comchemos.de Regulatory bodies like IARC, NTP, ACGIH, and OSHA have not listed it as a carcinogen. fishersci.com
However, it is a derivative of hydrazine (B178648), which is a compound that has undergone extensive carcinogenicity testing. Hydrazine and its salt, hydrazine sulfate (B86663), are known to cause tumors in experimental animals. nih.gov Oral exposure to hydrazine sulfate has been shown to cause lung and liver tumors in mice and rats. nih.gov Due to the evidence in animals, hydrazine is listed as a substance that may be a potential occupational carcinogen. nih.gov
The risk assessment for a chemical involves evaluating its potential to cause harm under specific exposure scenarios. For a substance not classified as a carcinogen, the focus of risk assessment would be on its other toxicological properties, such as irritation and organ-specific toxicity.
Reproductive and Developmental Toxicity Screening
A combined repeated dose and reproductive/developmental toxicity screening test for this compound has been conducted in rats. nih.gov In this study, male and female rats were administered the compound before and during mating, and females were treated throughout gestation and early lactation. nih.gov
The study found no adverse effects on the reproductive function of the parent animals at the tested doses. nih.gov However, a significant reduction in the number of corpora lutea was observed in females at the highest dose of 20 mg/kg/day. nih.gov The No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity was established at 4 mg/kg/day based on this finding. nih.gov The study also concluded that this compound had no teratogenic (causing birth defects), lethal, or growth-retarding effects on the fetuses at any of the tested doses. nih.gov Safety data sheets also state that it shall not be classified as a reproductive toxicant. chemos.de
Table 3: Reproductive and Developmental Toxicity of this compound in Rats
| Endpoint | Dose | Observation | Source |
|---|---|---|---|
| Reproductive Toxicity (Females) | 20 mg/kg/day | Significant reduction in the number of corpora lutea | nih.gov |
| Reproductive/Developmental Toxicity | 4 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) | nih.gov |
| Teratogenicity/Fetal Effects | Up to 20 mg/kg/day | No teratogenic, lethal, or growth retardation effects | nih.gov |
Mechanisms of Toxicity (e.g., cell wall disruption, metabolic pathway interference)
The specific mechanisms of toxicity for this compound are not extensively detailed in the provided search results. However, as a hydrazine derivative, its toxic effects may be related to those of hydrazine.
A key mechanism of hydrazine toxicity is its interference with metabolic pathways, particularly those involving pyridoxine (B80251) (vitamin B6). nih.gov Hydrazine and its metabolites can inhibit the enzyme pyridoxine phosphokinase. nih.gov This enzyme is essential for converting pyridoxine into its active form, pyridoxal-5'-phosphate (P5P). nih.gov P5P is a crucial cofactor for many enzymes, including glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate. nih.gov By depleting P5P, hydrazines can disrupt this process, leading to neurological effects. nih.gov
The toxic effects of some drugs are known to be caused by their interaction with specific cellular targets ("on-target" toxicity) or unintended targets ("off-target" toxicity). nih.gov Another mechanism of toxicity for some compounds is bioactivation, where the body metabolizes the chemical into a more reactive and toxic form. nih.gov For example, some drugs containing a hydrazine group can be activated by cytochrome P450 enzymes and bind to proteins, which can trigger an immune response and lead to toxicity. nih.gov
There is no information in the provided search results to suggest that this compound causes toxicity through cell wall disruption.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Hydrazine sulfate |
| Pyridoxine |
| Pyridoxal-5'-phosphate |
| Glutamate |
| GABA (Gamma-Aminobutyric Acid) |
| Eserine |
| Pralidoxime chloride |
| Diphosphinohydrazines |
| 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole |
| 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives |
| Tienilic acid |
| Hydralazine |
| Taltirelin hydrate (B1144303) |
| Carbon monoxide |
| Carbon dioxide |
| Hydrogen chloride gas |
| Nitrogen oxides |
| Ethyl acetate (B1210297) |
| DMSO (Dimethyl sulfoxide) |
on this compound
The environmental impact of chemical compounds is a critical area of scientific research, guided by standardized testing protocols to determine their fate and effects in various ecosystems. For this compound, a comprehensive review of publicly available scientific literature and safety documentation reveals that while some general classifications exist, specific experimental data on its environmental behavior remains limited.
Environmental Persistence Studies
Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. Standard assessments evaluate a substance's potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).
Degradation Pathways and Metabolite Identification
Understanding how a chemical degrades is key to predicting its environmental impact. Degradation can occur through biological processes (biodegradation) or abiotic processes like hydrolysis and photolysis.
Information on the environmental degradation pathways of this compound is not well-documented in available literature. However, information regarding its decomposition under thermal stress is available. Hazardous decomposition products resulting from combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas thermofisher.comnih.gov.
While not specific to this compound, research on the biotransformation of other hydrazine derivatives indicates that metabolic pathways can be catalyzed by enzymes such as cytochrome P450 and various peroxidases nih.gov. These processes can lead to the formation of reactive free radical species nih.gov. The relevance of these pathways to this compound in an environmental context has not been specified. Studies on the related tert-butyl group, as seen in methyl tert-butyl ether (MTBE), show degradation to intermediates like tert-butyl alcohol (TBA) nih.govnih.gov.
Aquatic and Terrestrial Ecotoxicity Assessments
Ecotoxicity assessments are performed to determine the potential harm a substance may cause to aquatic and terrestrial organisms. These are typically measured through standardized tests that determine the concentration causing mortality (Lethal Concentration, LC50) or other effects (Effective Concentration, EC50) in various species.
Multiple safety data sheets state that this compound shall not be classified as hazardous to the aquatic environment chemos.dethermofisher.com. Despite this classification, specific empirical data from acute or chronic toxicity studies on representative aquatic species such as fish, invertebrates (Daphnia magna), or algae are not available in the reviewed documentation chemos.defishersci.com.
Similarly, data on terrestrial ecotoxicity are not available. Standardized tests, such as the OECD Guideline 207 for acute toxicity in earthworms (Eisenia fetida), are used to evaluate the risk of chemicals to soil-dwelling organisms, but no such results have been reported for this compound biotecnologiebt.itoecd.orgibacon.com. The table below reflects the lack of available public data for key ecotoxicity endpoints.
Table 1: Ecotoxicity Data for this compound | Test Species | Endpoint | Duration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Aquatic | | Daphnia magna (Water Flea) | Acute LC50 | 48 hours | Data not available | chemos.defishersci.com | | Fish | Acute LC50 | 96 hours | Data not available | chemos.defishersci.com | | Algae | Acute EC50 | 72 hours | Data not available | chemos.defishersci.com | | Terrestrial | | Eisenia fetida (Earthworm) | Acute LC50 | 14 days | Data not available | chemos.defishersci.com |
Bioaccumulation and Biotransformation Research
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. Biotransformation refers to the metabolic processes that alter the chemical structure of the substance within the organism.
Specific studies on the bioaccumulation potential, such as the determination of a Bioaccumulation Factor (BCF), for this compound have not been reported chemos.defishersci.com. However, its assessment as not being a PBT or vPvB substance implies a low potential for bioaccumulation chemos.de.
General research on hydrazine derivatives suggests they can undergo metabolic biotransformation, which is a key factor in their biological activity and toxicity nih.gov. This metabolism can lead to the formation of various reactive intermediates nih.gov. However, specific research detailing the biotransformation pathways of this compound in environmentally relevant organisms is currently unavailable.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in tert-Butylhydrazine (B1221602) Hydrochloride Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. In the context of tert-butylhydrazine hydrochloride, these computational tools can be employed to accelerate research and development in several key areas.
Predictive Modeling for Synthesis and Reactivity:
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions involving this compound. This can significantly reduce the number of trial-and-error experiments required, saving time and resources. For instance, AI models could predict the optimal reaction conditions (temperature, pressure, catalyst) for synthesizing novel derivatives of this compound with desired properties.
Computational Screening for Novel Applications:
AI can be utilized to screen large virtual libraries of molecules derived from this compound for potential applications in various fields. By predicting properties such as binding affinity to biological targets or electronic properties relevant to materials science, AI can identify promising candidates for further experimental investigation. Recent studies have demonstrated the use of ML-based approaches for predicting the size of nanoparticles, a crucial parameter for applications in drug delivery, which could be applied to systems involving this compound derivatives. acs.org
Advanced Materials Science Applications
The unique chemical structure of tert-butylhydrazine and its derivatives makes them promising building blocks for the creation of advanced materials with tailored functionalities.
Development of Novel Polymers and Functional Materials:
Hydrazine (B178648) derivatives are known to be used in the area of polymers. benthamscience.com Future research could focus on incorporating this compound into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. The bulky tert-butyl group can influence the polymer's morphology and physical properties in unique ways.
Applications in Energy Storage and Conversion:
The nitrogen-nitrogen bond in hydrazine compounds is associated with high energy content. sciencemadness.org This suggests potential applications for this compound derivatives in the development of high-energy materials or as components in fuel cells. Research into catalysts for hydrazine dehydrogenation, such as PtNi nanoparticles on V2C MXene, highlights the ongoing interest in hydrazine-based energy systems. acs.org
Nanotechnology and Drug Delivery Systems for this compound Derivatives
Nanotechnology offers a powerful platform for enhancing the efficacy and delivery of therapeutic agents. The functionalization of nanoparticles with hydrazine derivatives is an active area of research with significant potential.
Targeted Drug Delivery:
Derivatives of tert-butylhydrazine possessing antitumor and antiviral properties are under investigation. By attaching these derivatives to nanoparticles, it may be possible to create targeted drug delivery systems that can selectively accumulate in diseased tissues, thereby increasing therapeutic efficacy and reducing side effects. Hydrazide-functionalized magnetic nanoparticles have been developed for the specific extraction of peptides, demonstrating the potential for targeted molecular recognition. nih.govrsc.org
Controlled Release Systems:
The chemical properties of the hydrazone bond, formed by the reaction of hydrazines with aldehydes or ketones, can be exploited to design controlled-release drug delivery systems. mdpi.com For example, a drug could be linked to a nanoparticle via a hydrazone bond that is stable at physiological pH but cleaves under the acidic conditions found in tumor microenvironments, leading to localized drug release.
Interdisciplinary Research Collaborations
The complexity of modern scientific challenges necessitates collaboration across different disciplines. The future of this compound research will be significantly enriched by such partnerships.
Chemical Biology and Medicinal Chemistry:
Collaborations between synthetic chemists and biologists are crucial for exploring the full therapeutic potential of this compound derivatives. benthamscience.com These partnerships can facilitate the design, synthesis, and biological evaluation of new compounds for a wide range of diseases. The synthesis of hydrazide-hydrazone derivatives as potential antimicrobial agents is an example of such interdisciplinary work. mdpi.com
Materials Science and Engineering:
Joint efforts between materials scientists and chemical engineers will be essential for translating the laboratory-scale synthesis of novel materials based on this compound into practical, scalable applications. This includes the development of efficient manufacturing processes and the characterization of material performance under real-world conditions.
Sustainable and Eco-friendly Chemical Processes for this compound Production
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research will focus on making the production of this compound more environmentally benign.
Development of Greener Synthetic Routes:
Catalytic and Flow Chemistry Approaches:
The use of catalysis can lead to more efficient and selective reactions, reducing energy consumption and by-product formation. An international research team has successfully synthesized hydrazine derivatives from nitrogen molecules under mild conditions using a newly developed titanium hydride compound. riken.jp Furthermore, continuous flow technology offers a safer and more efficient alternative to traditional batch processing for the synthesis of hydrazine derivatives. rsc.org These approaches could be adapted for the large-scale production of this compound. The development of eco-friendly spectrophotometric analysis methods using biodegradable hydrotropes also points towards a broader trend of sustainable chemistry that can be applied to compounds like this compound. nih.gov
Interactive Data Table: Emerging Research in Hydrazine Derivatives
| Research Area | Key Innovation | Potential Impact |
| AI & Machine Learning | Predictive models for synthesis | Accelerated discovery of new derivatives |
| Advanced Materials | Hydrazine-based polymers | Materials with enhanced properties |
| Nanotechnology | Functionalized nanoparticles | Targeted drug delivery systems |
| Green Chemistry | Sustainable synthesis routes | Reduced environmental impact |
Q & A
Q. What are the common synthetic methodologies for preparing tert-butylhydrazine hydrochloride in laboratory settings?
tert-Butylhydrazine hydrochloride is typically synthesized via nucleophilic substitution or condensation reactions. For example, it reacts with chlorodiphenylphosphine (Ph₂PCl) in anhydrous conditions to yield diphosphinohydrazine derivatives at 83% efficiency . It is also used as a precursor for silyldiazenes by reacting with silyl chlorides followed by oxidative dehydrogenation with di-tert-butyl azodicarboxylate (DBAD), achieving yields up to 85% . In aryl iodide synthesis, it reacts with iodine in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions .
Q. What safety precautions are essential when handling this compound?
This compound is classified as an irritant (R36/37/38) and requires precautions to avoid skin, eye, and respiratory exposure. Use personal protective equipment (PPE), including gloves and safety goggles. Work in a fume hood to minimize inhalation risks. Storage should be in a cool, dry environment (10–30°C) in non-combustible containers .
Q. How is this compound characterized analytically?
Key analytical methods include:
- Melting point determination : 191–194°C (lit.) .
- Nuclear Magnetic Resonance (NMR) : Used to confirm reaction outcomes, as demonstrated in the synthesis of aryl iodides (e.g., ¹H NMR in CDCl₃) .
- Elemental analysis : Validates purity and stoichiometry, with deviations indicating side products or impurities .
Advanced Research Questions
Q. How does the choice of base influence reaction efficiency in this compound-mediated syntheses?
Deprotonation of tert-butylhydrazine hydrochloride is critical for reactivity. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) at 3–10 equivalents are commonly used to liberate the free hydrazine, enabling nucleophilic attacks in reactions such as pyrazolylacetate formation . Base selection impacts reaction kinetics and byproduct formation; for example, excess Et₃N may reduce side reactions with acidic protons in polar solvents.
Q. What role does this compound play in organometallic chemistry?
It serves as a ligand precursor in transition metal complexes. For instance, reactions with Co[N(SiMe₃)₂]₂ or La[N(SiMe₃)₂]₃ generate metal-hydrazine adducts, which exhibit temperature-dependent structural rearrangements useful in catalysis . The steric bulk of the tert-butyl group stabilizes metal centers, preventing aggregation and enhancing catalytic activity .
Q. How can researchers address low yields or side products in hydrazine-derived reactions?
Side products often arise from competing pathways, such as over-oxidation or dimerization. For example:
- In silyldiazene synthesis, optimizing the stoichiometry of DBAD and reaction time minimizes over-oxidation .
- In aryl iodide synthesis, controlling iodine equivalence and reaction temperature reduces poly-iodination .
- Precipitation of intermediates (e.g., in mucochloric acid reactions) can be mitigated by stepwise filtration and washing with cold water .
Q. What are the stability considerations for this compound under varying conditions?
- Thermal stability : Decomposes above 194°C; avoid prolonged heating in open systems .
- Solvent compatibility : Stable in polar aprotic solvents (e.g., DMSO, methanol) but hydrolyzes in aqueous acidic or basic media unless stabilized by buffering agents .
- Long-term storage : Hygroscopic; store under inert gas (N₂/Ar) to prevent moisture absorption and clumping .
Q. Can this compound participate in oxidative coupling reactions?
Yes. It undergoes oxidative dehydrogenation with DBAD to form diazenes, which are intermediates in transition metal-free silylation of C(sp²)–H bonds . In iodine-mediated reactions, it facilitates radical pathways for aryl iodide synthesis, though competing mechanisms (e.g., electrophilic substitution) require careful optimization of oxidant strength and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
